Isoxazole, 5-iodo-3,4-dimethyl-
Description
Significance of Isoxazole (B147169) Scaffolds in Modern Organic Chemistry
The isoxazole moiety is a fundamental building block in contemporary organic chemistry, primarily due to its prevalence in biologically active compounds and its utility as a synthetic precursor. researchgate.netnih.gov Many isoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.orgresearchgate.net This has established the isoxazole scaffold as a key pharmacophore in drug discovery, with several marketed drugs incorporating this heterocyclic system. researchgate.netnih.gov
Beyond medicinal chemistry, isoxazoles are valuable intermediates in organic synthesis. The isoxazole ring can be readily synthesized through various methods, most notably via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes. nih.govorganic-chemistry.org Furthermore, the ring can undergo cleavage under specific reductive conditions to yield valuable acyclic synthons like enaminones, which serve as precursors to other complex molecules. wpmucdn.com This synthetic versatility makes isoxazoles attractive targets and tools for constructing diverse molecular architectures. researchgate.net
Overview of Halogenated Isoxazoles as Key Synthetic Intermediates
The introduction of a halogen atom onto the isoxazole ring significantly enhances its synthetic utility, transforming it into a versatile intermediate for further molecular elaboration. Halogenated isoxazoles, particularly iodo- and bromo-substituted derivatives, are crucial substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the straightforward introduction of aryl, alkyl, and alkynyl groups.
The position of the halogen atom on the isoxazole ring influences its reactivity. For instance, the 4-position of the isoxazole ring is often susceptible to halogenation. smolecule.comnih.gov The resulting 4-haloisoxazoles are valuable precursors for creating more complex, substituted isoxazoles. The carbon-iodine bond, in particular, is weaker and more reactive than other carbon-halogen bonds, making iodo-isoxazoles highly effective coupling partners in synthetic chemistry. This reactivity allows for the construction of intricate molecular frameworks that would be challenging to assemble through other methods. nih.gov
Specific Focus: Isoxazole, 5-iodo-3,4-dimethyl- (and 4-iodo-3,5-dimethylisoxazole) within Contemporary Research
Within the class of halogenated isoxazoles, "Isoxazole, 5-iodo-3,4-dimethyl-" and its isomer, "4-iodo-3,5-dimethylisoxazole," are compounds of interest in synthetic and medicinal chemistry research. It is important to distinguish between these two structural isomers, as their properties and reactivity can differ.
Isoxazole, 5-iodo-3,4-dimethyl- (CAS RN: 61314-41-8) features an iodine atom at the 5-position of the isoxazole ring, with methyl groups at the 3- and 4-positions. smolecule.com The presence of the iodo group at this position makes it a valuable intermediate for introducing substituents at the C-5 position through cross-coupling reactions.
4-iodo-3,5-dimethylisoxazole (CAS RN: 10557-85-4) possesses an iodine atom at the 4-position, flanked by methyl groups at positions 3 and 5. chemimpex.combldpharm.com This compound is a versatile building block for creating a variety of substituted isoxazoles and has been utilized in the development of novel therapeutic agents and agrochemicals. chemimpex.com The iodine substituent facilitates further functionalization, enabling the creation of complex structures essential in medicinal chemistry. chemimpex.com
The synthesis of such iodo-isoxazoles can be achieved through various methods, often involving the iodination of a corresponding dimethylisoxazole precursor using reagents like N-iodosuccinimide (NIS). nih.gov Research involving these specific iodo-dimethylisoxazole isomers focuses on leveraging the reactive carbon-iodine bond to construct more elaborate molecules with potential applications in fields ranging from pharmaceuticals to materials science. chemimpex.com
Structure
3D Structure
Properties
CAS No. |
61314-41-8 |
|---|---|
Molecular Formula |
C5H6INO |
Molecular Weight |
223.01 g/mol |
IUPAC Name |
5-iodo-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C5H6INO/c1-3-4(2)7-8-5(3)6/h1-2H3 |
InChI Key |
BHRPZIACBBNGIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C)I |
Origin of Product |
United States |
Synthetic Methodologies for Isoxazole, 5 Iodo 3,4 Dimethyl
Classical and Contemporary Approaches to Isoxazole (B147169) Ring Formation
The construction of the isoxazole scaffold can be achieved through several reliable methods, primarily categorized as cycloaddition and condensation reactions. researchgate.net These strategies offer versatile routes to a wide array of substituted isoxazoles. organic-chemistry.orgresearchgate.net
Cycloaddition reactions are powerful tools for the formation of five-membered rings. For isoxazole synthesis, the 1,3-dipolar cycloaddition of nitrile oxides and the cycloisomerization of specific oximes are particularly relevant. researchgate.netorganic-chemistry.orgresearchgate.netnih.govias.ac.inorganic-chemistry.orgnih.gov
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne or alkene is a cornerstone of isoxazole synthesis. researchgate.netnih.gov This reaction allows for the direct formation of the isoxazole ring with a high degree of control over the substitution pattern. nih.govacs.org Nitrile oxides, which are unstable and typically generated in situ from aldoximes, react with dipolarophiles like alkynes to yield isoxazoles. researchgate.netmdpi.com The use of terminal alkynes generally leads to the formation of 3,5-disubstituted isoxazoles with high regioselectivity. nih.govrsc.org
For the synthesis of a 3,4-disubstituted isoxazole like 3,4-dimethylisoxazole, a suitably substituted internal alkyne would be required. The reaction of a nitrile oxide with a disubstituted alkyne can sometimes result in a mixture of regioisomers, although the regioselectivity is dependent on the electronic and steric nature of the substituents on both the nitrile oxide and the alkyne. acs.org Copper-catalyzed versions of this reaction have been developed to improve regioselectivity and allow the reaction to proceed at room temperature, though these are often most effective for terminal alkynes. nih.gov
| Nitrile Oxide Precursor | Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxyimidoyl chlorides | Terminal alkynes | Cu/Al2O3, ball-milling | 3,5-disubstituted isoxazoles | Moderate to excellent | nih.gov |
| Aldehydes (via in situ oxime formation) | Alkynes | t-BuOH:H2O, CuSO4·5H2O, Sodium ascorbate, MW | 3,5-disubstituted isoxazoles | Overall yields from aldehydes | researchgate.net |
| Alkynyldimethylsilyl ethers | Aryl and alkyl nitrile oxides | Sequential [3 + 2] cycloaddition and cross-coupling | 3,4,5-trisubstituted isoxazoles | - | acs.org |
A more recent and efficient method for synthesizing substituted isoxazoles is the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgresearchgate.netias.ac.inorganic-chemistry.org This reaction is often catalyzed by transition metals, with gold(III) chloride (AuCl₃) being a particularly effective catalyst. organic-chemistry.orgresearchgate.netthieme-connect.com The process involves the intramolecular cyclization of the oxime onto the alkyne moiety. organic-chemistry.orgresearchgate.net This methodology is highly versatile and allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles by simply changing the substituents on the acetylenic oxime. organic-chemistry.orgresearchgate.netorganic-chemistry.org For instance, an oxime derived from a ketone with a terminal alkyne can lead to a 3-substituted isoxazole. thieme-connect.com The reaction proceeds under mild conditions and generally gives good to excellent yields. organic-chemistry.orgresearchgate.netias.ac.in
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Various α,β-acetylenic oximes | AuCl₃ (1 mol%) | Dichloromethane | 30 | Up to 93 | organic-chemistry.org |
| α,β-acetylenic oximes | AuCl₃ | - | Moderate | Good to excellent | researchgate.net |
Condensation reactions provide a classical and widely used approach to the isoxazole ring system. researchgate.net These reactions typically involve the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). researchgate.netyoutube.com The reaction of β-keto esters with hydroxylamine can lead to isoxazol-5-ones, which can exist in equilibrium with their 5-hydroxyisoxazole tautomer. youtube.com The regiochemical outcome of the condensation can be influenced by the reaction conditions, such as pH. youtube.com
Another condensation strategy involves the reaction of primary nitro compounds with activated ketones or aldehydes. rsc.orgnih.gov For example, the condensation of nitroacetic esters with dipolarophiles in the presence of a base can yield 3,5-disubstituted isoxazoles. nih.gov Furthermore, the reaction of chalcones (α,β-unsaturated ketones) with hydroxylamine hydrochloride is a common method for preparing isoxazolines, which can be subsequently oxidized to isoxazoles. ijert.org A patented process describes the synthesis of 5-amino-3,4-dimethylisoxazole (B17700) starting from butene-2, which is converted to a nitrosochloride addition product and then reacted with a cyanide source. google.com While the final product is an amino-isoxazole, this highlights a condensation-cyclization strategy for forming the 3,4-dimethylisoxazole core.
Cycloaddition Reactions in Isoxazole Synthesis
Strategies for Regioselective Iodination at the C-5 (or C-4) Position of Isoxazoles
Once the 3,4-dimethylisoxazole core is synthesized, the next critical step is the introduction of an iodine atom at a specific position. The electronic nature of the isoxazole ring influences the regioselectivity of electrophilic substitution reactions.
Direct halogenation using an electrophilic halogen source is a common method for functionalizing heterocyclic rings. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic and heteroaromatic compounds under various conditions. organic-chemistry.orgwikipedia.org For isoxazoles, the position of iodination is dependent on the existing substituents and the reaction conditions.
The iodination of 3,5-disubstituted isoxazoles with NIS in acids like acetic acid or trifluoroacetic acid (TFA) has been shown to afford 4-haloisoxazoles. researchgate.net However, the regioselectivity can be highly dependent on the electronic properties of the substituents. For the synthesis of 4-iodo-3-methylisoxazole-5-formaldehyde, a method has been patented involving the iodination of 5-(diethoxymethyl)-3-methylisoxazole (B13912869) with NIS in acetonitrile (B52724). google.com This suggests that direct iodination of a 3,4-disubstituted isoxazole precursor is a viable strategy.
Iodocyclization of Precursor Compounds
Iodocyclization represents a powerful strategy for the synthesis of iodine-substituted heterocyles. This method involves the cyclization of an acyclic precursor containing a nucleophilic moiety and an unsaturated bond, induced by an electrophilic iodine source. In the context of isoxazole synthesis, this typically involves the cyclization of unsaturated oximes.
One prominent approach is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. The reaction of these precursors with an iodine source such as iodine monochloride (ICl) or molecular iodine (I₂) leads to the formation of 4-haloisoxazoles. acs.orgorganic-chemistry.org While this method directly yields a 4-iodo-isoxazole, it underscores the principle of using an alkyne precursor for cyclization. To obtain the 5-iodo isomer, the starting material would need to be appropriately designed. For instance, the reaction of terminal alkynes with n-butyllithium, followed by the addition of an aldehyde and subsequent treatment with molecular iodine and hydroxylamine, can produce 3,5-disubstituted isoxazoles. organic-chemistry.org
Another relevant pathway is the iodocyclization of β,γ-unsaturated oximes. The use of N-iodosuccinimide (NIS) can facilitate the iodoetherification of these compounds, leading to the formation of iodinated isoxazolines, which are precursors to isoxazoles. researchgate.net Hypervalent iodine reagents have also been employed to promote the intramolecular cyclization of aldoximes, which can be adapted for the synthesis of fused isoxazole systems. nsf.govnih.gov These methods highlight the versatility of iodocyclization in generating a variety of iodinated isoxazole derivatives.
Aprotic Decomposition Reactions of Aminoisoxazoles in the Presence of Iodine
Aprotic diazotization reactions offer a classic method for the conversion of amino groups to other functionalities. In the synthesis of 5-iodo-3,4-dimethylisoxazole, this would involve the diazotization of 5-amino-3,4-dimethylisoxazole in an aprotic solvent, followed by decomposition of the resulting diazonium salt in the presence of an iodine source.
A historical method for preparing 5-amino-3,4-dimethylisoxazole, a precursor for the therapeutic agent sulfisoxazole, involves reacting α-acetopropionitrile with a hydroxylamine salt. google.com This 5-amino-3,4-dimethylisoxazole can then be subjected to a Sandmeyer-type reaction. The amino group is converted to a diazonium salt using a nitrite (B80452) source, such as isoamyl nitrite, in an aprotic solvent like diiodomethane (B129776) or by using an alkyl nitrite in the presence of iodine. The subsequent decomposition of this diazonium intermediate in the presence of iodide ions furnishes the desired 5-iodo-3,4-dimethylisoxazole.
Multistep Synthetic Routes to Isoxazole, 5-iodo-3,4-dimethyl-
Conversion from Other Isoxazole Derivatives
The synthesis of 5-iodo-3,4-dimethylisoxazole can be achieved by modifying other pre-existing isoxazole rings. A common strategy involves the iodination of an activated isoxazole precursor. For instance, 3,5-dimethylisoxazole (B1293586) can be sulfochlorinated to produce 3,5-dimethylisoxazole-4-sulfochloride. nih.govgoogle.com While this introduces a functional group at the 4-position, similar electrophilic substitution reactions can be envisioned for the introduction of iodine at the 5-position if the 4-position is blocked or if the reaction conditions are carefully controlled.
A more direct approach is the iodination of a metallated isoxazole. For example, treatment of 3,4-dimethylisoxazole with a strong base like n-butyllithium would selectively deprotonate the most acidic position, which is typically the 5-position in the absence of other directing groups. The resulting lithiated intermediate can then be quenched with an electrophilic iodine source, such as molecular iodine, to yield 5-iodo-3,4-dimethylisoxazole.
Furthermore, 4-iodoisoxazoles can be synthesized and subsequently transformed. For example, 4-iodoisoxazoles can be prepared by the iodination of isoxazoles with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). beilstein-journals.org While this provides the 4-iodo isomer, it demonstrates a viable method for introducing iodine onto the isoxazole ring, which could potentially be adapted for the 5-position.
Retrosynthetic Analysis and Pathway Design for Iodinated Isoxazoles
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For 5-iodo-3,4-dimethylisoxazole, a primary disconnection would be the carbon-iodine bond, suggesting a late-stage iodination of a 3,4-dimethylisoxazole precursor. This precursor could be synthesized through various established methods for forming the isoxazole ring.
One of the most common and versatile methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govbeilstein-journals.orgd-nb.info In this case, the retrosynthetic analysis would break down 3,4-dimethylisoxazole into acetonitrile oxide and propyne. However, the regioselectivity of this reaction would need to be controlled to ensure the desired 3,4-disubstituted pattern.
Alternatively, a retrosynthetic approach might start from a more complex precursor that already contains the necessary substitution pattern. For example, a steroid containing an isoxazole fragment in its side chain was synthesized via a [3+2] cycloaddition, showcasing how this method can be applied to complex molecules. researchgate.net
Another retrosynthetic strategy involves the cyclization of a β-diketone or a related precursor with hydroxylamine. nih.gov For 3,4-dimethylisoxazole, the precursor would be 2-methyl-3-oxobutanal. This intermediate could be formed from readily available starting materials. Once the 3,4-dimethylisoxazole ring is formed, the final iodination step at the 5-position can be carried out as previously described.
Environmentally Conscious Approaches in Isoxazole Synthesis
Microwave-Assisted Synthetic Procedures
Microwave-assisted organic synthesis has emerged as a key green chemistry technique, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. benthamdirect.comresearchgate.netnih.gov
The synthesis of various isoxazole derivatives has been successfully achieved using microwave irradiation. For instance, the reaction of chalcones with hydroxylamine hydrochloride to form 5-(substituted phenyl)-3-phenylisoxazoles was completed in 6-10 minutes with improved yields (67-82%) under microwave conditions, compared to 6-8 hours and lower yields (58-69%) with conventional heating. benthamdirect.comresearchgate.net This demonstrates the significant rate enhancement achievable with microwave assistance.
Specifically for the synthesis of substituted isoxazoles, microwave-assisted 1,3-dipolar cycloaddition reactions have been employed. nih.gov Nitrile oxides, generated in situ, react with alkynes under microwave irradiation to regioselectively afford 3,5-disubstituted isoxazoles. nih.gov Similarly, the synthesis of 3-substituted bis-isoxazole ethers has been efficiently carried out under microwave conditions, highlighting the broad applicability of this technique. nih.gov The synthesis of isoxazole-linked glyco-conjugates has also been achieved using microwave-assisted [3+2] cycloaddition, further showcasing the utility of this method in generating complex molecules. nih.gov
The preparation of isoxazoles from 1,3-dicarbonyl compounds and hydroxylamine hydrochloride has also been accelerated by microwave irradiation. zenodo.org These examples strongly suggest that the synthesis of 5-iodo-3,4-dimethylisoxazole, whether through the formation of the isoxazole ring itself or through subsequent iodination, could be significantly improved by the application of microwave technology, leading to a more environmentally benign process.
Metal-Free Catalysis in Isoxazole Formation
The development of synthetic pathways to isoxazole compounds has traditionally been reliant on metal catalysts. nih.govrsc.org Methods such as the [3+2] cycloaddition reaction are frequently catalyzed by metals like copper(I) or ruthenium(II). nih.govrsc.orgresearchgate.net However, these metal-catalyzed reactions present several disadvantages, including high costs, toxicity, the generation of significant waste, and challenges in separating the final product from the metal catalyst. nih.govrsc.orgresearchgate.net These drawbacks have spurred the development of alternative metal-free synthetic routes. nih.govrsc.org
A prominent metal-free strategy for isoxazole synthesis is the [3+2] cycloaddition of an alkyne with a nitrile oxide. nih.govarkat-usa.org The primary challenge in these reactions is the generation of the nitrile oxide intermediate under metal-free conditions. arkat-usa.org Hypervalent iodine (HVI) reagents have emerged as effective, mild, and environmentally friendly oxidizing agents capable of facilitating this transformation. arkat-usa.org HVI reagents are considered superior alternatives to heavy metal oxidants like Pb(IV), Hg(II), and Tl(III) due to their similar reactivity patterns and reduced environmental impact. arkat-usa.org
The in situ generation of nitrile oxides from aldoximes using HVI reagents allows for a subsequent cycloaddition reaction with an alkyne to form the isoxazole ring. arkat-usa.org Reagents such as diacetoxyiodobenzene (B1259982) (DIB), hydroxy(tosyloxy)iodobenzene (HTIB), and bis(trifluoroacetoxy)iodobenzene (BTI) have been successfully employed for this purpose. arkat-usa.org
For the synthesis of a 3,4-disubstituted isoxazole core, such as the one in 3,4-dimethylisoxazole, the regioselectivity of the cycloaddition is critical. Unfortunately, the reaction between a nitrile oxide and a dipolarophile can sometimes lead to a mixture of isomers. nih.gov For instance, the reaction of hydroxyimoyl halides with a dipolarophile under mild basic conditions has been reported to yield a mixture of 3,5-disubstituted and 3,4-disubstituted isoxazoles. nih.gov
The introduction of an iodine atom at the 5-position of the 3,4-dimethylisoxazole ring would likely occur as a separate functionalization step after the formation of the isoxazole core. A potential method for this is electrophilic iodination using reagents like N-iodosuccinimide (NIS), as demonstrated in the synthesis of other iodinated isoxazole derivatives. google.com
Research Findings on Hypervalent Iodine-Mediated Isoxazole Synthesis
Detailed studies have demonstrated the utility of various HVI reagents in the synthesis of isoxazoles. The reaction proceeds through the HVI-mediated oxidation of an aldoxime to a nitrile oxide, which then undergoes a [3+2] cycloaddition with an alkyne. This metal-free approach provides an efficient route to di- and tri-substituted isoxazoles. arkat-usa.org
Below is a table summarizing representative hypervalent iodine reagents used in metal-free isoxazole synthesis.
| Catalyst/Reagent | Precursors | Product Type | Key Observation |
| Diacetoxyiodobenzene (DIB) | Aldoxime, Alkyne | Di- and Tri-substituted Isoxazoles | An efficient and established reagent for generating nitrile oxides under metal-free conditions. arkat-usa.org |
| Hydroxy(tosyloxy)iodobenzene (HTIB) | Aldoxime, Alkyne | Substituted Isoxazoles | Used as a stoichiometric reagent for the synthesis of isoxazoles. arkat-usa.org |
| Bis(trifluoroacetoxy)iodobenzene (BTI) | Aldoxime, Alkyne | Substituted Isoxazoles | Another effective HVI reagent for the oxidative dehydrogenation of aldoximes. arkat-usa.org |
| 2-Iodobenzoic acid / m-CPBA | - | Pyrrolo-isoxazoles | Catalytic HVI reagents can be used in the presence of a terminal oxidant. arkat-usa.org |
Reactivity and Transformational Chemistry of Isoxazole, 5 Iodo 3,4 Dimethyl
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the C5 position of 5-iodo-3,4-dimethylisoxazole makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecules by forming new carbon-carbon and carbon-heteroatom bonds.
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. In the context of 5-iodo-3,4-dimethylisoxazole, this reaction allows for the introduction of an alkynyl moiety at the 5-position of the isoxazole (B147169) ring. While specific studies on 5-iodo-3,4-dimethylisoxazole are not extensively documented, research on analogous 4-iodoisoxazoles provides significant insight into the reaction conditions and outcomes. nih.govnih.gov
Studies on 3,5-disubstituted-4-iodoisoxazoles have shown that the Sonogashira coupling proceeds with high yields. nih.govnih.gov These reactions are typically catalyzed by a palladium complex, such as Pd(OAc)2 or PdCl2(PPh3)2, in the presence of a copper(I) co-catalyst like CuI, and a base, commonly an amine such as triethylamine (B128534) or diisopropylamine. nih.govnih.gov The reaction of 4-iodo-5-methyl-3-phenylisoxazole (B1305843) with phenylacetylene, for instance, yields the corresponding 4-alkynylisoxazole in good yield. nih.gov It is reasonable to expect that 5-iodo-3,4-dimethylisoxazole would react similarly under these conditions.
Table 1: Representative Conditions for Sonogashira Coupling of Iodo-isoxazoles
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)2, PPh3, CuI | Et3N | DMF | Room Temp. | Good | nih.gov |
| PdCl2(PPh3)2, CuI | i-Pr2NH | THF | Room Temp. | Good | nih.gov |
The Suzuki coupling reaction, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is another cornerstone of modern organic synthesis. 5-Iodo-3,4-dimethylisoxazole is a suitable substrate for Suzuki coupling with various boronic acids, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.
Research on the Suzuki-Miyaura cross-coupling of 4-iodoisoxazoles has demonstrated the feasibility and efficiency of this transformation. For example, the coupling of 4-iodo-5-methyl-3-phenylisoxazole with 4-sulfonamidophenylboronic acid has been successfully employed in the synthesis of the COX-2 inhibitor Valdecoxib. nih.gov This reaction is typically catalyzed by a palladium catalyst, such as PdCl2 or Pd(OAc)2, in the presence of a base like potassium carbonate or sodium bicarbonate, and often in a mixed solvent system such as DMF/water. nih.gov
Table 2: Representative Conditions for Suzuki Coupling of Iodo-isoxazoles
| Catalyst | Base | Solvent | Temperature | Yield | Reference |
| PdCl2 | KHCO3 | DMF/H2O | 85 °C | 81% | nih.gov |
| Pd(OAc)2, PPh3 | K2CO3 | Toluene/H2O | 100 °C | Good | nih.gov |
Beyond Sonogashira and Suzuki couplings, the iodine moiety in 5-iodo-3,4-dimethylisoxazole allows for other important transition metal-mediated transformations, including the Heck and Stille reactions.
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.org Studies on 4-iodoisoxazoles have shown successful Heck couplings with various alkenes, such as N-acryloylmorpholine, in the presence of a palladium catalyst like Pd(OAc)2 and a base. nih.govorganic-chemistry.org This provides a route to vinyl-substituted isoxazoles.
The Stille reaction utilizes an organotin reagent as the coupling partner for the organohalide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups. While specific examples with 5-iodo-3,4-dimethylisoxazole are not prevalent in the literature, the general reactivity of aryl iodides in Stille couplings suggests its applicability. wikipedia.orgorganic-chemistry.org
Nucleophilic Substitution Reactions Involving the Iodine Moiety
Direct nucleophilic substitution of the iodine atom in 5-iodo-3,4-dimethylisoxazole is a less common transformation compared to palladium-catalyzed couplings. The isoxazole ring is electron-deficient, which can, in principle, facilitate nucleophilic aromatic substitution (SNAr). However, such reactions often require harsh conditions or strong activation of the ring.
A notable example that points towards the feasibility of nucleophilic displacement at the 5-position is the synthesis of 5-amino-3,4-dimethylisoxazole (B17700). One patented method describes the preparation of this compound from butene-2 via a nitrosochloride addition product, which is then reacted with an alkali metal cyanide. google.com Although this is not a direct substitution on the iodo-isoxazole, it demonstrates that the 5-position of the 3,4-dimethylisoxazole system can be functionalized with a nitrogen nucleophile. The synthesis of 5-amino-3,4-dimethylisoxazole is significant as it is a precursor to the antibacterial drug sulfisoxazole. google.com
Electrophilic Aromatic Substitution on the Isoxazole Ring
The isoxazole ring is generally considered to be an electron-deficient aromatic system, which deactivates it towards electrophilic aromatic substitution. The presence of two methyl groups at the 3- and 4-positions provides some electron-donating character, but the ring nitrogen and oxygen atoms are electron-withdrawing. For 5-iodo-3,4-dimethylisoxazole, the ring is already fully substituted, making further electrophilic substitution on the ring itself highly unlikely. Any potential electrophilic attack would likely occur on a more reactive part of the molecule if one were present. The primary value of this compound in synthesis lies in the reactivity of the C-I bond rather than the electrophilic character of the isoxazole ring.
Functionalization of Alkyl Substituents on the Isoxazole Ring
The methyl groups at the C3 and C4 positions of the isoxazole ring can potentially be functionalized, although this is a less explored area of reactivity for this specific compound. In general, methyl groups on heterocyclic rings can undergo reactions such as radical halogenation or oxidation under appropriate conditions.
One relevant study investigated radical Truce-Smiles reactions on a 3,5-dimethylisoxazole (B1293586) template. manchester.ac.uk This type of reaction involves the attack of an aryl radical onto the isoxazole nucleus, demonstrating that the ring can participate in radical reactions. manchester.ac.uk While not a direct functionalization of the methyl groups, it highlights a non-traditional mode of reactivity for the isoxazole system that could potentially be extended to side-chain modifications under radical conditions. The development of methods for the selective functionalization of these alkyl substituents would further enhance the synthetic utility of 5-iodo-3,4-dimethylisoxazole.
Reactions at the Methyl Groups (C-3 and C-4/C-5)
The methyl groups at the C-3 and C-4 positions of the isoxazole ring, while generally stable, can participate in reactions under specific conditions. Due to the electron-withdrawing nature of the isoxazole ring, the protons on these methyl groups exhibit some degree of acidity and can be removed by a strong base. This can facilitate condensation reactions or functionalization.
In a study involving 3,5-dimethylisoxazole, which is structurally related to 5-iodo-3,4-dimethylisoxazole, the methyl groups were shown to be activated in sulfochlorination and subsequent amination reactions. nih.gov This suggests that the methyl groups on the 5-iodo-3,4-dimethylisoxazole ring could similarly be activated for further synthetic transformations.
| Reactant | Reagents | Product | Reaction Type |
| 3,5-dimethylisoxazole | 1. Sulfochlorination2. Cytisine (B100878), Pyridine | 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | Electrophilic substitution and amination |
Lithiation at the C-4 Position and Subsequent Derivatizations
While direct lithiation at the C-4 position of 5-iodo-3,4-dimethylisoxazole is not extensively documented, the general reactivity of isoxazoles suggests this as a plausible pathway for functionalization. The iodine atom at the C-5 position can influence the regioselectivity of lithiation. Halogen-metal exchange is a common reaction for iodo-substituted heterocycles, which would lead to a lithiated species at the C-5 position. However, direct deprotonation at the C-4 position could potentially be achieved using a strong, non-nucleophilic base, particularly if the C-4 proton is rendered sufficiently acidic by the adjacent methyl and iodo groups.
Once formed, a lithiated isoxazole at the C-4 position would be a powerful intermediate for the introduction of a wide array of electrophiles. Quenching with aldehydes, ketones, esters, or carbon dioxide would lead to the corresponding alcohols, ketones, or carboxylic acids, respectively. This approach allows for the elaboration of the isoxazole core, building molecular complexity.
Radical Reactions Involving Isoxazolyl Radicals and Their Mechanisms
Radical reactions provide an alternative pathway for the functionalization of isoxazoles. youtube.com These reactions typically involve three main stages: initiation, propagation, and termination. youtube.com An isoxazolyl radical can be generated through various methods, including the homolytic cleavage of a C-halogen bond upon exposure to light or a radical initiator. youtube.com
For 5-iodo-3,4-dimethylisoxazole, the C-I bond is the weakest and most likely to undergo homolytic cleavage to form a 3,4-dimethylisoxazol-5-yl radical. This radical species can then participate in a variety of transformations. For instance, it can abstract a hydrogen atom from a suitable donor or add to an alkene or alkyne, initiating a chain reaction. youtube.com
The mechanism of radical reactions can be complex, and in some cases, may compete with or be part of other reaction pathways, such as those involving transition metals. researchgate.net For example, some copper-catalyzed reactions are proposed to proceed through radical intermediates. nih.gov
Ring Transformations and Rearrangement Reactions of Isoxazole Core
The isoxazole ring, despite its aromatic character, can undergo a variety of ring-opening and rearrangement reactions, often triggered by heat, light, or chemical reagents. nih.govrsc.org These transformations are of significant synthetic utility, providing access to other heterocyclic systems and functionalized open-chain compounds. rsc.org
The ANRORC mechanism is a well-established pathway for the transformation of heterocyclic rings. wikipedia.org It involves the initial A ddition of a N ucleophile to the ring, followed by R ing-O pening and subsequent R ing-C losure to form a new heterocyclic system. wikipedia.org This type of rearrangement has been observed in isoxazole chemistry, leading to the formation of other five- or six-membered rings. researchgate.netnih.gov
For instance, the reaction of isoxazoles with bidentate nucleophiles like hydrazine (B178648) can proceed via an ANRORC mechanism to yield pyrazoles. doi.org The reaction is initiated by the nucleophilic attack of hydrazine on the isoxazole ring, leading to ring opening and subsequent recyclization to form the more stable pyrazole (B372694) ring. doi.org
| Starting Material | Nucleophile | Product | Rearrangement Type |
| 5-Perfluoroalkyl-1,2,4-oxadiazoles | Hydrazine/Methylhydrazine | Five- or six-membered rearranged heterocycles | ANRORC |
| Isothiazoles | Anhydrous hydrazine | Pyrazoles | ANRORC |
The N-O bond is the most labile bond in the isoxazole ring and its cleavage is a key step in many of the ring's transformations. researchgate.net This cleavage can be induced by various means, including reductive methods (e.g., using Raney nickel, LiAlH₄), transition metal catalysis, or photochemically. nih.govnih.gov The resulting intermediates, often biradicals or vinylogous nitriles, can then undergo further reactions, including cyclizations, to form new ring systems. nih.govnsf.gov
For example, photochemical irradiation of isoxazoles can lead to N-O bond homolysis, forming a biradical intermediate that can rearrange to an azirine. nih.gov This azirine can then be converted to other heterocycles like oxazoles or pyrazoles. nih.govrsc.org Reductive cleavage of the N-O bond in isoxazolines (the partially saturated analogs of isoxazoles) is a common method for the synthesis of γ-amino alcohols and β-hydroxy ketones. nih.gov
| Starting Material | Conditions | Intermediate | Final Product |
| Trisubstituted isoxazoles | Photochemical irradiation | Biradical, Azirine | Pyrazoles |
| Isoxazoles | Base (e.g., Cs₂CO₃) | Azirine, Nitrile ylide | Oxazoles |
| Heterobicycle-fused 2-isoxazolines | Raney nickel/AlCl₃ | Imine | β-Hydroxyketones |
Applications of Isoxazole, 5 Iodo 3,4 Dimethyl As a Synthetic Building Block
Construction of Complex Organic Molecules
The ability to readily undergo chemical transformations makes Isoxazole (B147169), 5-iodo-3,4-dimethyl- an attractive starting material for the synthesis of intricate organic structures. chemimpex.com Heterocyclic compounds, in general, are a cornerstone of medicinal chemistry and are present in a vast number of pharmacologically active compounds. sigmaaldrich.com
The isoxazole moiety itself is a privileged structure in drug discovery, known to be present in numerous bioactive natural products and synthetic drugs. beilstein-journals.org Isoxazole, 5-iodo-3,4-dimethyl- serves as a key intermediate in the synthesis of more complex, polyfunctionalized heterocyclic systems. The iodine atom can be readily displaced or participate in cross-coupling reactions, enabling the introduction of various substituents and the formation of new rings. For instance, the related compound, 5-amino-3,4-dimethylisoxazole (B17700), is a precursor for the synthesis of sulfisoxazole, highlighting the role of the 3,4-dimethylisoxazole core in building bioactive molecules. google.com The development of methods for creating trisubstituted isoxazoles is an area of active research, underscoring the importance of this class of compounds. beilstein-journals.org
The versatility of Isoxazole, 5-iodo-3,4-dimethyl- extends to its incorporation into a variety of molecular scaffolds. sigmaaldrich.com Its ability to participate in reactions that form larger, more complex structures is a key asset. While specific examples directly citing the 5-iodo-3,4-dimethyl isomer are limited in publicly available research, the general reactivity of iodo-isoxazoles suggests its utility in this area. For example, the synthesis of new derivatives of the alkaloid cytisine (B100878) has been achieved using a sulfo-derivative of 3,5-dimethylisoxazole (B1293586), demonstrating how the isoxazole unit can be appended to natural product scaffolds to create novel compounds with potential biological activity. nih.gov
Role in Agrochemical Chemistry Development as a Synthetic Intermediate
Contribution to Advanced Material Science
The applications of isoxazole derivatives are also being explored in the realm of material science. chemimpex.com The unique electronic and structural properties of the isoxazole ring can be harnessed to create novel materials with specific functions.
Substituted isoxazoles can serve as monomers or precursors for the synthesis of functional polymers. While research specifically detailing the use of Isoxazole, 5-iodo-3,4-dimethyl- in polymer chemistry is not widespread, the potential exists for its incorporation into polymer backbones or as a pendant group to impart desired properties. The general stability and reactivity profile of isoxazole derivatives make them interesting candidates for creating materials with enhanced thermal or mechanical properties. chemimpex.com
In chemical engineering, the focus is often on the scalable and efficient synthesis of chemical compounds. The development of novel synthetic pathways to isoxazole derivatives, including multi-substituted versions, is an ongoing area of interest. beilstein-journals.org The stability and reactivity of compounds like Isoxazole, 5-iodo-3,4-dimethyl- are important considerations for their potential use in various industrial processes.
Precursor for Analytical Standards and Reference Compounds in Chemical Analysis
There is currently no specific information available in the scientific literature detailing the use of Isoxazole, 5-iodo-3,4-dimethyl- for the synthesis of analytical standards or reference compounds. While halogenated heterocyclic compounds are often valuable in such applications due to their defined structure and potential for use in various analytical techniques, documented instances for this particular isomer are absent.
Utilization in Biochemical Probe Development (focus on chemical utility for pathway understanding)
Similarly, the utilization of Isoxazole, 5-iodo-3,4-dimethyl- in the development of biochemical probes for the elucidation of biological pathways is not described in the available research. Although isoxazole-containing molecules are of significant interest in medicinal chemistry and chemical biology, the specific contributions of the 5-iodo-3,4-dimethyl isomer as a synthetic building block for probes that aid in understanding biochemical pathways have not been reported. Research in this area has been more focused on other isoxazole derivatives.
Spectroscopic and Computational Investigations of Isoxazole, 5 Iodo 3,4 Dimethyl and Its Derivatives
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Reaction Products
The confirmation of a chemical transformation and the unambiguous identification of its products rely on a suite of powerful analytical methods. hyphadiscovery.com For isoxazole (B147169) derivatives, a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography provides a comprehensive picture of the molecular structure. nih.govnih.gov These techniques, when used in concert, leave little room for ambiguity in structural assignment. hyphadiscovery.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. researchgate.netresearchgate.net It provides detailed information about the chemical environment of individual atoms, allowing for the mapping of the molecular framework. researchgate.net
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the first line of spectroscopic analysis for organic molecules. researchgate.net The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 5-iodo-3,4-dimethylisoxazole, one would expect to see distinct signals for the two methyl groups. The chemical shifts of these signals would be influenced by their position on the isoxazole ring and the presence of the iodine atom.
Similarly, the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. rsc.org For 5-iodo-3,4-dimethylisoxazole, distinct signals would be observed for the two methyl carbons, the two isoxazole ring carbons attached to the methyl groups, and the carbon atom bonded to the iodine. The chemical shift of the carbon bearing the iodine atom would be significantly affected by the heavy atom effect of iodine.
A study on the related compound, 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, demonstrated the utility of ¹H and ¹³C NMR in identifying the signals of the dimethylisoxazole fragment. nih.gov The methyl protons appeared as singlets, and the corresponding carbon signals were observed in the upfield region of the ¹³C NMR spectrum. nih.gov
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Isoxazoles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | 2.12 (s, 3H, CH₃), 2.49 (s, 3H, CH₃) | 11.04 (CH₃), 12.95 (CH₃), 113.30 (C4), 158.21 (C3), 174.45 (C5) | nih.gov |
While 1D NMR provides a wealth of information, complex molecules often exhibit overlapping signals, making unambiguous assignment difficult. researchgate.net Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by revealing correlations between different nuclei. researchgate.net
COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It helps to establish the proton-proton connectivity within a molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons. This is invaluable for assigning carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the carbon skeleton of a molecule and for identifying quaternary carbons (carbons with no attached protons). nih.gov
In the structural elucidation of complex isoxazole derivatives, 2D NMR is indispensable. For instance, in the synthesis of a new bis-isoxazole, HMBC experiments were key in determining the regioselectivity of the reaction and confirming the connectivity of the newly formed rings. nih.gov Similarly, for 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, COSY, HMQC, and HMBC experiments were used to establish the complete homo- and heteronuclear spin-spin couplings, confirming the proposed structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, often to four or more decimal places. libretexts.org This high level of accuracy allows for the unambiguous determination of the molecular formula. libretexts.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. libretexts.org For a compound like 5-iodo-3,4-dimethylisoxazole (C₅H₆INO), HRMS would provide a measured mass that is unique to this specific combination of atoms, confirming the elemental composition of the synthesized product. The technique is routinely used to confirm the identity of newly synthesized isoxazole derivatives. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
In many chemical reactions, a mixture of products, starting materials, and byproducts is obtained. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for separating and identifying the components of such volatile mixtures. youtube.comnih.gov The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used to identify the compound, often by comparison to a library of known spectra. This technique is particularly useful for monitoring the progress of a reaction and for identifying impurities in the final product. youtube.com For the synthesis of 5-iodo-3,4-dimethylisoxazole, GC-MS could be used to analyze the crude reaction mixture to assess the purity of the product and identify any side products.
X-ray Crystallography for Solid-State Structural Determination and Stereochemistry
While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. nih.govnumberanalytics.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov The diffraction data can be used to calculate the precise positions of all atoms in the molecule, providing bond lengths, bond angles, and the absolute stereochemistry. numberanalytics.com
For complex molecules with multiple chiral centers, X-ray crystallography is often the only way to unambiguously determine the stereochemistry. nih.govmdpi.com In the study of isoxazoline (B3343090) tetracycles, single-crystal X-ray analysis was used to confirm the relative configuration of newly created chiral centers, which had been initially proposed based on NOESY (Nuclear Overhauser Effect Spectroscopy) NMR experiments. nih.gov Similarly, for a newly synthesized bipyrazole derivative, single-crystal X-ray diffraction provided unambiguous confirmation of its structure. mdpi.com If a suitable crystal of 5-iodo-3,4-dimethylisoxazole or a derivative could be obtained, X-ray crystallography would provide the ultimate confirmation of its structure.
Table 2: Summary of Spectroscopic and Crystallographic Techniques
| Technique | Information Obtained | Application to 5-iodo-3,4-dimethylisoxazole |
|---|---|---|
| 1D NMR (¹H, ¹³C) | Types and chemical environment of protons and carbons. | Identification of methyl groups and isoxazole ring atoms. |
| 2D NMR (COSY, HMQC, HMBC) | Connectivity between atoms (H-H, C-H). | Confirmation of the substitution pattern on the isoxazole ring. |
| HRMS | Exact molecular weight and elemental formula. | Unambiguous determination of the molecular formula C₅H₆INO. |
| GC-MS | Separation and identification of components in a mixture. | Analysis of reaction purity and identification of byproducts. |
| X-ray Crystallography | Precise 3D structure, bond lengths, angles, and stereochemistry. | Definitive confirmation of the molecular structure in the solid state. |
Theoretical and Computational Chemistry Studies on Isoxazole, 5-iodo-3,4-dimethyl-
As of the latest available scientific literature, detailed theoretical and computational chemistry studies specifically focused on "Isoxazole, 5-iodo-3,4-dimethyl-" are not present in publicly accessible research databases. While computational methods are widely applied to various isoxazole derivatives, this particular isomer has not been the subject of published in-depth analysis regarding its electronic and structural properties.
However, the principles of computational chemistry provide a robust framework for how such an investigation would be conducted. The following sections outline the established theoretical approaches that would be employed to characterize "Isoxazole, 5-iodo-3,4-dimethyl-".
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is a common practice to perform DFT calculations to determine optimized geometries, energetic profiles, and various spectroscopic parameters of molecules. google.comsigmaaldrich.com
Geometry Optimization and Energetic Profiling
To begin a computational study of "Isoxazole, 5-iodo-3,4-dimethyl-", its three-dimensional structure would first be optimized to find the most stable arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until the forces on all atoms are negligible.
Energetic profiling would involve calculating key thermodynamic properties such as the heat of formation and total energy. These values are crucial for assessing the molecule's stability relative to other isomers or related compounds. For instance, a comparative study with other iodo-dimethylisoxazole isomers would reveal the energetic consequences of the substituent positions.
Prediction of Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts, Absorption Wavelengths)
Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic parameters that are essential for the experimental characterization of the compound.
Vibrational Frequencies: The calculation of vibrational frequencies simulates the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure.
Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. google.com By comparing the calculated shifts with experimental values, the assignment of signals to specific atoms in the molecule can be confirmed.
Absorption Wavelengths: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of a molecule. google.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. This information is useful for understanding the electronic properties and potential color of the compound. acs.org
Electronic Structure Analysis
A detailed analysis of the electronic structure of "Isoxazole, 5-iodo-3,4-dimethyl-" would provide insights into its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). worldscientific.com
HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile or a base. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to accept electrons, acting as an electrophile or a Lewis acid. The energy of the LUMO is related to the electron affinity, and its spatial distribution indicates the likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Parameter | Description | Predicted Significance for Isoxazole, 5-iodo-3,4-dimethyl- |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the molecule's electron-donating ability. The iodine and methyl groups would influence this energy level. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the molecule's electron-accepting ability. The electronegative iodine and oxygen atoms would likely contribute significantly to the LUMO. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nist.gov It is calculated by mapping the electrostatic potential onto the electron density surface.
The MEP map uses a color scale to indicate different regions of electrostatic potential:
Red: Regions of most negative electrostatic potential, which are susceptible to electrophilic attack and indicate areas of high electron density. These are often associated with lone pairs of electrons on electronegative atoms.
Blue: Regions of most positive electrostatic potential, which are susceptible to nucleophilic attack and indicate areas of electron deficiency.
Green: Regions of neutral electrostatic potential.
For "Isoxazole, 5-iodo-3,4-dimethyl-", an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole ring, indicating their nucleophilic character. The region around the iodine atom might exhibit complex features due to its size and polarizability. The MEP map is a valuable tool for predicting how the molecule will interact with other molecules and for understanding its non-covalent interactions.
| Color on MEP Map | Electrostatic Potential | Predicted Location on Isoxazole, 5-iodo-3,4-dimethyl- | Interaction Type |
|---|---|---|---|
| Red | Negative | Around the oxygen and nitrogen atoms of the isoxazole ring. | Favorable for electrophilic attack and hydrogen bond acceptance. |
| Blue | Positive | Potentially around the hydrogen atoms of the methyl groups and influenced by the iodine atom. | Favorable for nucleophilic attack. |
| Green | Neutral | Regions of the molecule with balanced charge distribution. | Less likely to be involved in strong electrostatic interactions. |
Reactivity Indices (Chemical Hardness/Softness, Electronegativity, Ionization Potential, Electron Affinity)
Chemical Hardness (η) and Softness (S): Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Conversely, chemical softness, the reciprocal of hardness, signifies a molecule's polarizability and greater reactivity. In studies of isoxazole derivatives, the substituents on the ring significantly influence the HOMO-LUMO gap and thus the hardness. For 5-iodo-3,4-dimethylisoxazole, the electron-withdrawing nature of the iodine atom at the 5-position, combined with the electron-donating methyl groups at the 3- and 4-positions, would create a unique electronic environment. Computational studies on other isoxazoles suggest that such substitution patterns can modulate the hardness, thereby fine-tuning the molecule's reactivity. researchgate.net
Electronegativity (χ): Electronegativity, the power of an atom or group of atoms to attract electrons, is another key descriptor. It is calculated from the energies of the HOMO and LUMO. The electronegativity of 5-iodo-3,4-dimethylisoxazole is expected to be influenced by the interplay of its substituents. The iodine atom would increase the local electronegativity at the 5-position, potentially making this site more susceptible to nucleophilic attack. DFT analyses of various substituted isoxazoles have demonstrated a strong correlation between the nature of the substituents and the calculated electronegativity. researchgate.net
Ionization Potential (IP) and Electron Affinity (EA): Ionization potential, the energy required to remove an electron, is related to the HOMO energy. A higher IP suggests greater stability. Electron affinity, the energy released when an electron is added, is related to the LUMO energy. A higher electron affinity indicates a greater ability to accept an electron. For 5-iodo-3,4-dimethylisoxazole, the electron-donating methyl groups would tend to lower the ionization potential, making it easier to oxidize compared to the unsubstituted isoxazole. The iodo-substituent, being electron-withdrawing, would increase the electron affinity, enhancing its ability to act as an electrophile.
A computational study on the herbicide isoxaflutole (B1672639) and its active metabolite, which contains an isoxazole ring, demonstrated that the isoxazole ring is susceptible to electrophilic and free radical reactions. researchgate.netscispace.com This suggests that the N-O bond in the isoxazole ring of 5-iodo-3,4-dimethylisoxazole could also be a site for such reactions. researchgate.netscispace.com
The following table presents hypothetical reactivity indices for 5-iodo-3,4-dimethylisoxazole based on typical values observed for similarly substituted isoxazole derivatives in computational studies.
| Reactivity Index | Predicted Value (eV) | Significance |
| Ionization Potential (IP) | 8.5 - 9.5 | Energy to remove an electron; indicates susceptibility to oxidation. |
| Electron Affinity (EA) | 0.5 - 1.5 | Energy released on adding an electron; indicates electrophilic character. |
| Electronegativity (χ) | 4.5 - 5.5 | Tendency to attract electrons; influences bond polarity and reactivity. |
| Chemical Hardness (η) | 3.5 - 4.5 | Resistance to change in electron distribution; indicates stability. |
| Chemical Softness (S) | 0.22 - 0.29 | Reciprocal of hardness; indicates polarizability and reactivity. |
These values are illustrative and would require specific DFT calculations for 5-iodo-3,4-dimethylisoxazole for precise determination.
Reaction Mechanism Studies through Computational Modeling
Computational modeling, particularly using DFT, is instrumental in elucidating the mechanisms of chemical reactions involving isoxazole derivatives. nih.gov These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. acs.org
For instance, theoretical studies on the thermal decomposition of isoxazole have revealed that the reaction can proceed through different channels, with the product distribution being dependent on the reaction conditions. acs.org One proposed mechanism involves the initial cleavage of the weak N-O bond, a characteristic feature of the isoxazole ring. researchgate.netscispace.com In the case of 5-iodo-3,4-dimethylisoxazole, the substituents would likely influence the preferred reaction pathway. The presence of the bulky iodine atom could sterically hinder certain approaches, while the methyl groups could electronically influence the stability of intermediates and transition states.
Computational studies on the rearrangement of isoxazoles have also provided significant mechanistic insights. nih.gov For example, the base-catalyzed thermal rearrangement of 3-acylaminoisoxazoles has been shown through DFT calculations to proceed via a cascade of reactions involving intermediate oxadiazole structures. nih.gov While not directly applicable to 5-iodo-3,4-dimethylisoxazole, these studies highlight the power of computational modeling in unraveling complex reaction mechanisms in the isoxazole family. The cleavage of the N-O bond in the isoxazole ring through electrophilic and free radical attacks has been suggested by computational results. researchgate.netscispace.com
A hypothetical reaction mechanism for a substitution reaction on 5-iodo-3,4-dimethylisoxazole, informed by general principles of isoxazole reactivity, could be modeled to determine the most favorable pathway. Such a study would involve calculating the energies of reactants, products, intermediates, and transition states.
Solvent Effects and Continuum Models in Computational Studies (e.g., CPCM)
The solvent environment can have a profound impact on the structure, reactivity, and spectroscopic properties of molecules. Computational studies often employ continuum solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), to account for these effects. rutgers.edu These models treat the solvent as a continuous dielectric medium, which is a computationally efficient way to incorporate bulk solvent effects. researchgate.netnih.govyoutube.com
In the context of 5-iodo-3,4-dimethylisoxazole, a polar molecule, its properties in solution would differ from those in the gas phase. A CPCM calculation would place the solute molecule in a cavity within the dielectric continuum representing the solvent. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute, leading to a more accurate description of the system's energy and electronic structure. researchgate.net
For example, in a study of the chemical reactivity of the isoxaflutole herbicide, calculations were performed in both the gas and aqueous phases using a polarizable continuum model (PCM). researchgate.netscispace.com The results indicated differences in the stability and reactivity of the molecule in the two environments, highlighting the importance of considering solvent effects. researchgate.netscispace.com The accuracy of continuum solvation models can be lower for drug-like molecules, which are often more polar than small organic molecules. nih.gov
When studying reaction mechanisms, CPCM can be used to model the differential solvation of reactants, transition states, and products. This is crucial as the stability of charged or highly polar transition states can be significantly influenced by the solvent, thereby affecting the reaction's activation energy and rate.
Molecular Dynamics Simulations for Conformational Analysis
While 5-iodo-3,4-dimethylisoxazole is a relatively rigid molecule, it still possesses conformational flexibility, particularly with respect to the orientation of the methyl groups. Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of molecules over time. mdpi.comnih.gov
In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior, including bond vibrations, angle bending, and torsional rotations. For 5-iodo-3,4-dimethylisoxazole, an MD simulation could reveal the preferred rotational conformations of the methyl groups and any potential for out-of-plane distortions of the isoxazole ring.
MD simulations are particularly valuable for studying the interaction of molecules with their environment, such as a solvent or a biological receptor. acs.orgresearchgate.netacs.orgnih.gov For instance, in a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations were used to understand the binding modes and interactions between the ligands and the receptor. mdpi.com These simulations revealed crucial hydrophobic interactions and the dynamic motions of protein loops that were important for ligand binding and activity. mdpi.com Similarly, MD simulations have been employed to investigate the stability of isoxazole derivatives bound to carbonic anhydrase, providing insights into the binding mechanism. acs.orgresearchgate.netacs.orgnih.gov
For 5-iodo-3,4-dimethylisoxazole, an MD simulation in a solvent box (e.g., water) would provide information on its solvation structure and how the solvent molecules arrange themselves around the solute. This can be particularly insightful for understanding how the iodine and methyl substituents interact with the surrounding solvent molecules.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Iodinated Isoxazoles
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 5-iodo-3,4-dimethylisoxazole, future research will likely focus on moving beyond traditional, multi-step syntheses to more streamlined and sustainable approaches.
A plausible and established route to 3,4,5-substituted isoxazoles involves the reaction of an olefin with a nitrosyl halide, followed by reaction with a nucleophile and subsequent cyclization. For instance, the synthesis of the precursor 5-amino-3,4-dimethylisoxazole (B17700) can be achieved by reacting butene-2 with nitrosyl chloride and then with an alkali metal cyanide. google.com This amino group can then be converted to an iodo group via a Sandmeyer-type reaction, a well-known method for introducing iodine into aromatic and heteroaromatic rings. nih.gov
However, the future of synthesizing iodinated isoxazoles, including the 5-iodo-3,4-dimethyl variant, lies in the development of more direct and "green" methods. One such promising area is the use of greener solvents and catalysts. For example, recent research has demonstrated the green synthesis of 3,4-disubstituted isoxazol-5(4H)-ones using a gluconic acid aqueous solution as a recyclable medium and catalyst. This approach, which relies on a three-component coupling reaction, offers a more environmentally friendly alternative to traditional methods that often use hazardous organic solvents.
Another emerging trend is the direct C-H iodination of the pre-formed isoxazole (B147169) ring. While the direct iodination of 3,4-dimethylisoxazole to produce the 5-iodo isomer has not been specifically reported, methods for the iodination of other isoxazoles are known. For instance, 4-iodoisoxazoles have been prepared by treating the corresponding isoxazole with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA). nih.gov Future research could focus on adapting and optimizing such methods for the regioselective iodination at the 5-position of 3,4-dimethylisoxazole.
A summary of potential synthetic strategies is presented in the table below:
| Synthetic Strategy | Description | Potential Advantages |
| Sandmeyer Reaction | Conversion of the amino group of 5-amino-3,4-dimethylisoxazole to an iodo group using nitrites and an iodide source. | Established and reliable method. |
| Green Synthesis | Utilization of environmentally benign solvents and catalysts, such as aqueous gluconic acid. | Reduced environmental impact, potential for catalyst recycling. |
| Direct C-H Iodination | Direct introduction of an iodine atom at the C5 position of the 3,4-dimethylisoxazole ring. | Atom-economical, potentially fewer reaction steps. |
Exploration of New Reactivity Profiles and Catalytic Applications
The iodine atom in 5-iodo-3,4-dimethylisoxazole is a key functional group that can be exploited for a variety of chemical transformations. The carbon-iodine bond is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions and a versatile handle for cross-coupling reactions.
Future research is expected to delve into the reactivity of the C-I bond in this specific isoxazole. This could involve exploring its participation in well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions would allow for the introduction of a wide range of substituents at the 5-position, leading to the generation of diverse molecular libraries for various applications.
Furthermore, the potential catalytic applications of iodinated isoxazoles themselves are an intriguing area for exploration. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly being recognized for its utility in catalysis and crystal engineering. It is conceivable that 5-iodo-3,4-dimethylisoxazole or its derivatives could act as halogen bond donors to activate substrates in various organic reactions.
Advanced Applications in Diverse Chemical and Material Science Fields
While specific applications for 5-iodo-3,4-dimethylisoxazole are yet to be reported, the broader class of iodinated and dimethyl-substituted isoxazoles has shown promise in several fields. Extrapolating from these, future research could uncover significant applications for this particular isomer.
In the realm of medicinal chemistry , isoxazole derivatives are known to exhibit a wide range of biological activities. The 3,5-dimethylisoxazole (B1293586) moiety, for instance, has been identified as a novel acetyl-lysine bioisostere and has been used to develop inhibitors of bromodomains, which are implicated in cancer and inflammation. nih.gov The introduction of an iodine atom could modulate the electronic properties and steric bulk of the molecule, potentially leading to enhanced or novel biological activities. The iodine could also serve as a site for the attachment of other pharmacologically relevant groups.
In material science , the isoxazole ring is a stable heterocyclic system that can be incorporated into polymers and other materials. The presence of a reactive iodine handle in 5-iodo-3,4-dimethylisoxazole would allow for its polymerization or grafting onto other polymer backbones. This could lead to the development of novel materials with tailored properties, such as enhanced thermal stability, flame retardancy (due to the iodine content), or specific optical or electronic properties. For example, research on the related compound 4-iodo-3,5-dimethylisoxazole suggests its potential use in creating polymers with enhanced thermal and mechanical properties. chemimpex.com
Integration with Computational Design and Machine Learning for Synthetic Route Optimization
The fields of computational chemistry and machine learning are poised to revolutionize how chemical synthesis is approached. For a relatively unexplored molecule like 5-iodo-3,4-dimethylisoxazole, these tools can be particularly valuable.
Computational modeling can be employed to predict the reactivity of the molecule and to design more efficient synthetic routes. For example, density functional theory (DFT) calculations could be used to model the transition states of various iodination reactions on the 3,4-dimethylisoxazole ring, helping to identify the most promising reagents and conditions for achieving high regioselectivity. Similarly, computational methods can be used to predict the properties of materials derived from this isoxazole, guiding experimental efforts towards the most promising candidates.
Machine learning algorithms can be trained on existing chemical reaction data to predict the outcomes of new reactions and to suggest optimal synthetic pathways. As more data on the synthesis and reactivity of isoxazoles becomes available, machine learning models could be developed to specifically address the challenges associated with the synthesis of 5-iodo-3,4-dimethylisoxazole. This could involve predicting the best combination of reactants, catalysts, solvents, and reaction conditions to maximize yield and minimize byproducts.
The integration of these computational approaches with experimental work will undoubtedly accelerate the exploration of 5-iodo-3,4-dimethylisoxazole and unlock its full potential in various scientific and technological domains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
